20-Hydroxy-N-acetylleukotriene E4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxy-N-acetylleukotriene E4 (20-HETE) is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. It is a metabolite of arachidonic acid and is synthesized by the action of cytochrome P450 enzymes.
Mechanism Of Action
The mechanism of action of 20-Hydroxy-N-acetylleukotriene E4 involves its interaction with various cellular targets, including ion channels, receptors, and enzymes. It has been shown to activate several signaling pathways, including the MAPK/ERK, PI3K/AKT, and NF-κB pathways. It also modulates the activity of several transcription factors, including AP-1, STAT3, and HIF-1α.
Biochemical And Physiological Effects
20-Hydroxy-N-acetylleukotriene E4 has several biochemical and physiological effects. It regulates blood pressure by modulating vascular tone and renal function. It also plays a role in angiogenesis and inflammation. It has been shown to promote tumor growth and metastasis in several types of cancer. Additionally, it has been implicated in the development and progression of several diseases, including stroke, diabetes, and hypertension.
Advantages And Limitations For Lab Experiments
20-Hydroxy-N-acetylleukotriene E4 has several advantages as a research tool. It is a potent bioactive lipid mediator that can be easily synthesized in the laboratory. It is also readily available commercially. However, there are several limitations to using 20-Hydroxy-N-acetylleukotriene E4 in lab experiments. It is unstable and can be easily oxidized or degraded. It also has low solubility in aqueous solutions, which can limit its use in certain assays.
Future Directions
There are several future directions for research on 20-Hydroxy-N-acetylleukotriene E4. One area of interest is the development of novel inhibitors of 20-Hydroxy-N-acetylleukotriene E4 synthesis and action. These inhibitors could be used as potential therapeutics for the treatment of hypertension, stroke, and cancer. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 20-Hydroxy-N-acetylleukotriene E4 on cellular targets. This could lead to the development of more specific and effective inhibitors of 20-Hydroxy-N-acetylleukotriene E4 action. Finally, there is a need for further research on the role of 20-Hydroxy-N-acetylleukotriene E4 in the development and progression of various diseases, including diabetes, hypertension, and cancer.
Conclusion:
In conclusion, 20-Hydroxy-N-acetylleukotriene E4 is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. It is synthesized by the action of cytochrome P450 enzymes and has several biochemical and physiological effects. 20-Hydroxy-N-acetylleukotriene E4 has several advantages as a research tool but also has limitations. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of 20-Hydroxy-N-acetylleukotriene E4 and to develop novel inhibitors for therapeutic use.
Synthesis Methods
The synthesis of 20-Hydroxy-N-acetylleukotriene E4 involves the action of cytochrome P450 enzymes on arachidonic acid. The process involves several steps, including hydroxylation, epoxidation, and dehydration. The final product, 20-Hydroxy-N-acetylleukotriene E4, is formed by the action of the enzyme soluble epoxide hydrolase (sEH) on the epoxide intermediates.
Scientific Research Applications
20-Hydroxy-N-acetylleukotriene E4 has been extensively studied for its role in various physiological and pathological processes. It has been implicated in the regulation of blood pressure, renal function, vascular tone, angiogenesis, and inflammation. It has also been shown to play a role in the development and progression of several diseases, including hypertension, stroke, cancer, and diabetes.
properties
CAS RN |
107701-63-3 |
---|---|
Product Name |
20-Hydroxy-N-acetylleukotriene E4 |
Molecular Formula |
C25H39NO7S |
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO7S/c1-20(28)26-21(25(32)33)19-34-23(22(29)15-14-17-24(30)31)16-12-10-8-6-4-2-3-5-7-9-11-13-18-27/h3-6,8,10,12,16,21-23,27,29H,2,7,9,11,13-15,17-19H2,1H3,(H,26,28)(H,30,31)(H,32,33)/b5-3-,6-4-,10-8+,16-12+/t21?,22-,23+/m0/s1 |
InChI Key |
UZPKZFXYHDIVQF-AHKZIMAMSA-N |
Isomeric SMILES |
CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCCO)[C@H](CCCC(=O)O)O)C(=O)O |
SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCCO)C(CCCC(=O)O)O)C(=O)O |
synonyms |
20-hydroxy-N-acetylleukotriene E4 N-Ac-w-OH-LTE4 N-acetyl-omega-hydroxyleukotriene E4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.